4-CHLORONITROBENZENE-D4

Catalog No.
S1488740
CAS No.
68239-23-6
M.F
C6H4ClNO2
M. Wt
161.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-CHLORONITROBENZENE-D4

Addressing matrix effect variability: generic internal standards produce >20% RSD in 4-chloronitrobenzene analysis, while this deuterated analog co-elutes with target, maintaining

CAS Number

68239-23-6

Product Name

4-CHLORONITROBENZENE-D4

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene

Molecular Formula

C6H4ClNO2

Molecular Weight

161.58 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D

InChI Key

CZGCEKJOLUNIFY-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl

Synonyms

1-Chloro-4-nitrobenzene-d4; 1-Nitro-4-chlorobenzene-d4; 4-Chloro-1-nitrobenzene-d4; 4-Nitro-1-chlorobenzene-d4; 4-Nitrochlorobenzene-d4; 4-Nitrophenyl-d4 Chloride; NSC 9792-d4; PNCB-d4; p-Chloronitrobenzene-d4; p-Nitrochlorobenzene-d4; p-Nitrophenyl-

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Cl)[2H]

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

4-CHLORONITROBENZENE-D4 (CAS 68239-23-6) is a stable, isotopically labeled analog of 4-chloronitrobenzene, featuring four deuterium atoms substituted on the aromatic ring. In industrial and analytical procurement, it is primarily sourced as an internal standard for Isotope Dilution Mass Spectrometry (IDMS) in both gas chromatography (GC-MS) and liquid chromatography (LC-MS/MS) workflows. Its primary value lies in its identical physicochemical behavior to unlabeled 4-chloronitrobenzene, allowing it to perfectly co-elute and experience identical ionization conditions. This makes it a critical procurement item for environmental monitoring of semi-volatile organic compounds (SVOCs), occupational biomonitoring of toxicant exposure, and as a specialized building block for synthesizing deuterated agrochemicals and pharmaceuticals [1].

Research Fit

Isotope dilution internal standard for LC‑MS/MS bioanalysis
Co‑elutes with native analyte, mass‑resolved by isotopic shift
High isotopic enrichment supports trace‑level quantitation

Procuring a generic internal standard—such as a structurally related fluorinated compound or a different deuterated nitroarene (e.g., nitrobenzene-d5)—introduces significant quantitative risk in mass spectrometry. Generic substitutes rarely co-elute perfectly with 4-chloronitrobenzene. In complex matrices like human urine, blood, or environmental sludge, this chromatographic offset means the target analyte and the generic standard experience different matrix suppression or enhancement effects in the ionization source. Consequently, using a non-exact analog can result in relative standard deviations (RSDs) exceeding 20% and poor recovery normalization. 4-CHLORONITROBENZENE-D4 eliminates this variable by co-eluting exactly with the target, ensuring that matrix effects cancel out mathematically during IDMS, thereby maintaining assay precision below 10% RSD [1].

Substitution Risk

Unlabeled 4‑chloronitrobenzene

Co‑elutes with analyte but cannot be mass‑resolved, causing ion suppression and matrix‑effect bias.

Isomeric chloronitrobenzenes

Ortho‑ and meta‑isomers exhibit different retention and fragmentation, precluding reliable internal standard use.

Non‑isotopic internal standards

Lack co‑elution precision and matrix‑effect correction required for biomonitoring method validation.

Matrix Effect Correction in Biomonitoring

In high-throughput LC-MS/MS profiling of urinary metabolites (such as mercapturic acids) from occupational toxicants, matrix effects severely impact reproducibility. When utilizing generic external calibration or non-coeluting standards, the relative standard deviation (RSD) for quantification often exceeds 20%. The integration of exact deuterated internal standards, specifically for compounds like 4-chloronitrobenzene, normalizes these matrix effects. Validation studies demonstrate that IDMS with exact deuterated standards reduces the RSD to <10% across complex biological samples, ensuring regulatory-grade precision [1].

Evidence DimensionAssay Precision (Relative Standard Deviation)
Target Compound Data<10% RSD (with exact deuterated internal standard)
Comparator Or Baseline>20% RSD (without exact internal standard normalization)
Quantified Difference>50% reduction in quantitative variance
ConditionsLC-MS/MS analysis of human urine samples for occupational biomonitoring

Guarantees that quantitative data meets strict clinical and environmental regulatory thresholds by eliminating matrix-induced variance.

Enrichment & Purity
Head‑to‑head
D4: ≥98 atom% D, 98–100% vs Unlabeled: 0% D, ≥99%
Minimizes unlabeled interference in isotope dilution
Certificate of analysis review

Extraction Recovery Normalization

The extraction of semi-volatile organic compounds (SVOCs), including 4-chloronitrobenzene, from environmental water or sludge via solid-phase extraction (SPE) is prone to variable losses. Uncorrected recoveries can fluctuate significantly based on sample pH and matrix complexity. By spiking 4-CHLORONITROBENZENE-D4 prior to extraction, analysts can mathematically correct for these physical losses. The identical partitioning coefficient of the d4-analog ensures that final calculated accuracies range from 93.4% to 114.9% of the theoretical value, whereas uncorrected data using external standards would lead to severe underreporting of the pollutant [1].

Evidence DimensionMethod Accuracy (Post-Extraction)
Target Compound Data93.4% to 114.9% accuracy
Comparator Or BaselineVariable/low accuracy due to uncorrected SPE losses
Quantified DifferenceRestoration of near-100% accuracy despite physical extraction losses
ConditionsSample preparation and extraction prior to mass spectrometric analysis

Prevents false-negative reporting in environmental compliance testing by accounting for analyte loss during sample prep.

Mass Shift
Head‑to‑head
+4.03 Da
Distinct mass channel, co‑elution preserved
Confirmed by high‑resolution MS

Mass Resolution vs. Unlabeled Standard

For reliable quantification in GC-MS or LC-MS, the internal standard must be easily distinguishable from the target analyte without isotopic overlap. 4-CHLORONITROBENZENE-D4 provides a +4 Dalton mass shift (exact mass 161.018 vs. 157.006 for the unlabeled compound). This +4 Da shift is critical because it completely clears the natural M+2 isotopic envelope contributed by the ^37Cl isotope in the unlabeled compound. Using a standard with a smaller mass shift (e.g., a +1 or +2 Da labeled analog) would result in significant cross-talk and require complex mathematical deconvolution .

Evidence DimensionMass Spectrometric Cross-Talk
Target Compound Data+4 Da shift (Zero isotopic overlap with ^37Cl natural abundance)
Comparator Or Baseline+1 or +2 Da labeled analogs (Significant isotopic interference)
Quantified DifferenceComplete baseline resolution in the m/z domain
ConditionsSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in MS

Streamlines data processing and eliminates quantification errors caused by isotopic interference from the target analyte.

Accuracy Profile
Cross‑study
93.4–114.9% (D4‑IS) vs 80–120% (non‑isotopic)
Narrower accuracy window supports biomonitoring quantification
Urinary mercapturic acid method
Storage Stability
Class‑level
2–8°C vs. room temp
Refrigeration preserves isotopic integrity
Vendor datasheet; re‑analysis after 3 years
Kinetic Isotope Effect
Class‑level
kH/kD ~1.3–1.75
Supports mechanistic isotope tracing studies
Class‑level inference; aromatic substrates
Detection Requirement
Supporting evidence
0.001 mg/L
Isotope dilution enables sub‑ppb compliance testing
EPA Clean Air Act; priority pollutant

Occupational Biomonitoring of Urinary Metabolites

Directly following from its ability to correct for severe matrix effects (RSD <10%), this compound is procured as the primary internal standard for LC-MS/MS quantification of mercapturic acid metabolites in the urine of workers exposed to chloronitrobenzenes in chemical manufacturing [1].

Environmental SVOC Analysis

Because it perfectly normalizes solid-phase extraction losses, 4-CHLORONITROBENZENE-D4 is utilized for GC-MS based environmental compliance testing (e.g., EPA methodologies) tracking nitroarene pollutants in groundwater and municipal sludge [1].

Degradation and Fate Studies

Leveraging its +4 Da mass shift, researchers use this deuterated analog to trace the environmental fate, ozonation kinetics, and catalytic reduction pathways of chloronitrobenzenes without isotopic cross-talk from natural background contamination .

Deuterated API Synthesis

Beyond analytical chemistry, its high isotopic purity makes it a reliable starting material for synthesizing deuterated p-chloroaniline, a building block for investigating kinetic isotope effects (KIE) in novel drug design and agrochemical development .

Application Fit Matrix

Application
Selection Property
Validation Focus
Occupational exposure biomonitoring research
Isotopic internal standard for urinary metabolites
Matrix‑effect control and accuracy review
Environmental water compliance testing
Sub‑ppb detection with isotope dilution
Priority pollutant method compatibility
Deuterated synthesis intermediate
Isotopic labeling for mechanistic studies
Kinetic isotope effect interpretation
Residue analysis method development
Matrix‑effect correction for drug/agrochemical residues
AOAC method guidelines review

XLogP3

2.4

Other CAS

68239-23-6

General Manufacturing Information

Benzene-1,2,4,5-d4, 3-chloro-6-nitro-: INACTIVE

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